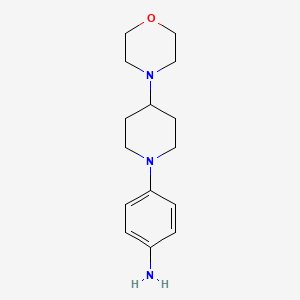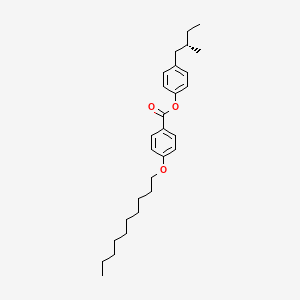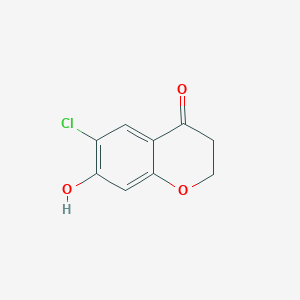
6-氯-7-羟基色满-4-酮
描述
6-Chloro-7-hydroxychroman-4-one is a biochemical compound used for proteomics research . It is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .
Molecular Structure Analysis
The molecular formula of 6-Chloro-7-hydroxychroman-4-one is C9H7ClO3, and its molecular weight is 198.60 . Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis
Chroman-4-one acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . It is used in the synthesis of various analogues that show diverse biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-7-hydroxychroman-4-one include a molecular formula of C9H7ClO3 and a molecular weight of 198.60 . More specific physical and chemical properties were not found in the search results.科学研究应用
反应机理和合成应用
色满衍生物合成:Szabó 等人(1986 年)的一项研究探讨了色满(包括与 6-氯-7-羟基色满-4-酮 相似的衍生物)与无水甲醇中的羟胺的反应,重点介绍了一种制备色满肟的新途径。这项研究强调了色满在合成有机化学中的多功能性 (Szabó 等人,1986 年)。
氧杂-Pictet-Spengler 反应:Guiso 等人(2008 年)展示了氧杂-Pictet-Spengler 反应在合成羟基苯并环己二烯酮和羟基同色满中的效用,表明该方法适用于从色满衍生物中创建各种杂环化合物 (Guiso 等人,2008 年)。
抗氧化和自由基清除活性
- 自由基清除活性:Inami 等人(2012 年)合成了具有不同氯取代的 6-色酚衍生物,揭示了这些修饰如何影响化合物的自由基清除活性。这项研究为基于色满-4-酮结构设计有效的抗氧化剂提供了见解 (Inami 等人,2012 年)。
生物催化合成
- 对映纯合成:Şahin(2020 年)报道了使用副干酪乳杆菌作为全细胞生物催化剂对映纯合成 (S)-6-氯色满-4-醇。这项研究突出了生物催化在生产手性化合物中的潜力,为合成对映体纯化学品提供了一种绿色且可持续的方法 (Şahin,2020 年)。
药物发现和生物学相关性
- 色满-4-酮衍生物的生物活性:Emami 和 Ghanbarimasir(2015 年)的一篇综合综述讨论了与色满-4-酮衍生物相关的合成方法和生物活性。这篇综述阐明了色满-4-酮骨架在药物发现中的重要性,以及它作为各种生物活性化合物中的结构基序的作用 (Emami 和 Ghanbarimasir,2015 年)。
环境应用
- 铬酸盐诱导活化降解污染物:Bokare 和 Choi(2010 年)研究了铬酸盐作为过氧化氢活化剂在水中有机污染物氧化降解中的应用,展示了一种先进的氧化工艺,可用于处理受铬酸盐污染的废水 (Bokare 和 Choi,2010 年)。
未来方向
属性
IUPAC Name |
6-chloro-7-hydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h3-4,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVCXTXNWXODPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605757 | |
| Record name | 6-Chloro-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-hydroxychroman-4-one | |
CAS RN |
74277-66-0 | |
| Record name | 6-Chloro-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74277-66-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

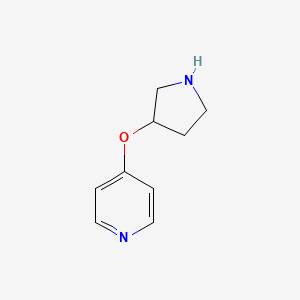
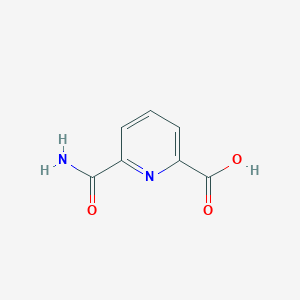
![N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1603671.png)
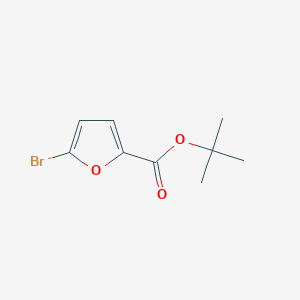
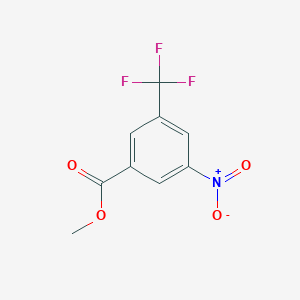
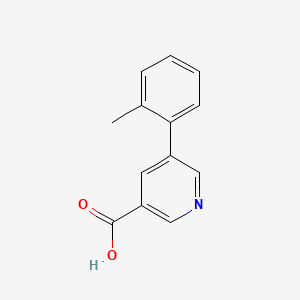
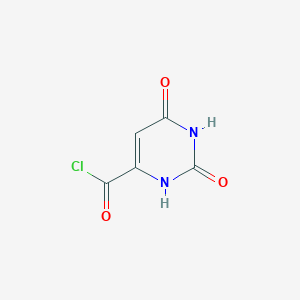
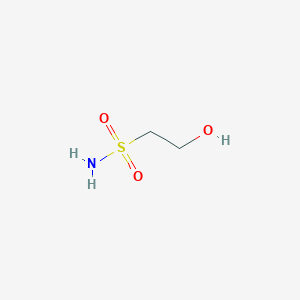
![4,4'-[1,4-Phenylenebis(methylene)]dipyridine](/img/structure/B1603680.png)
![2-Thiazolecarboxylic acid, 4-[4-(1-methylethyl)phenyl]-](/img/structure/B1603682.png)


